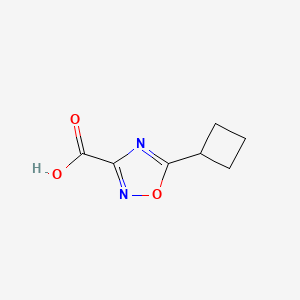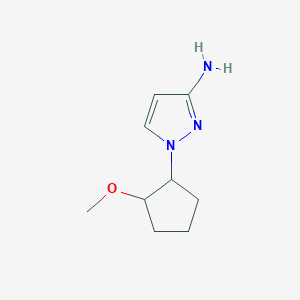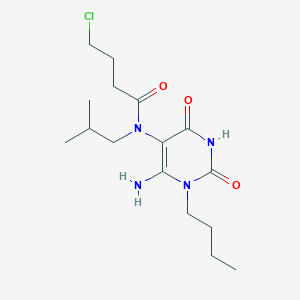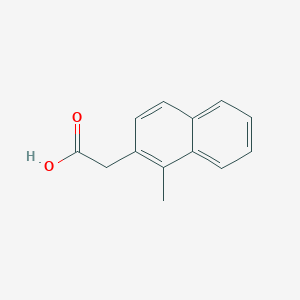
1-Methylnaphthalene-2-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylnaphthalene-2-acetic acid is an organic compound belonging to the naphthalene family It features a naphthalene ring substituted with a methyl group at the 1-position and an acetic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-2-acetic acid can be synthesized through several methods. One common approach involves the oxidation of 1-methylnaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide in the presence of acetic acid . The reaction typically requires controlled temperatures and specific reaction times to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as manganese dioxide or palladium on carbon can enhance the efficiency of the oxidation reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylnaphthalene-2-acetic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, manganese dioxide.
Major Products Formed:
Oxidation Products: Naphthoquinones, carboxylic acids.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Halogenated naphthalenes, nitro-naphthalenes.
Applications De Recherche Scientifique
1-Methylnaphthalene-2-acetic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methylnaphthalene-2-acetic acid involves its interaction with specific molecular targets and pathways. For instance, its oxidation products, such as naphthoquinones, can interfere with cellular redox processes, leading to oxidative stress and cell death in certain cancer cells . The compound’s ability to undergo electrophilic substitution also allows it to modulate various biochemical pathways by introducing functional groups that interact with biological macromolecules .
Comparaison Avec Des Composés Similaires
Naphthalene: A simple aromatic hydrocarbon with two fused benzene rings.
2-Methylnaphthalene: A methyl-substituted naphthalene similar to 1-Methylnaphthalene-2-acetic acid but with the methyl group at the 2-position.
1-Naphthaleneacetic acid: An acetic acid derivative of naphthalene with the acetic acid group at the 1-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Unlike naphthalene and 2-methylnaphthalene, the presence of both a methyl group and an acetic acid group allows for a wider range of chemical transformations and applications .
Propriétés
Formule moléculaire |
C13H12O2 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
2-(1-methylnaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C13H12O2/c1-9-11(8-13(14)15)7-6-10-4-2-3-5-12(9)10/h2-7H,8H2,1H3,(H,14,15) |
Clé InChI |
GSURLQOKWRJLPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=CC=CC=C12)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


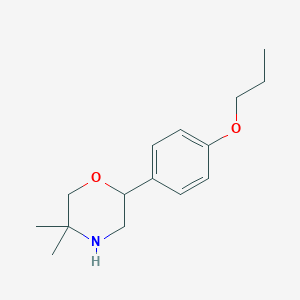

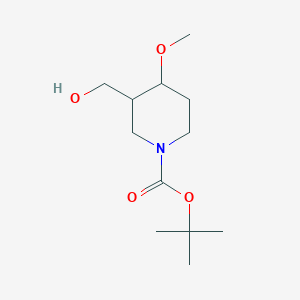

![1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B13067366.png)
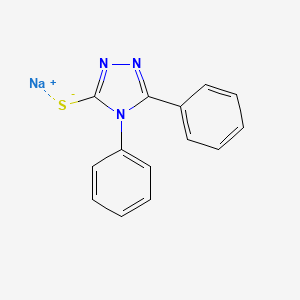
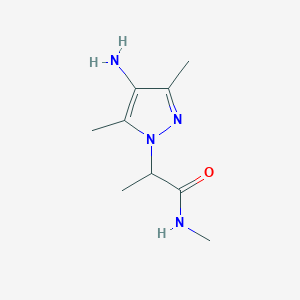
![7-Cyclopropyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13067375.png)
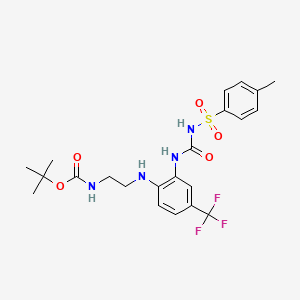
![7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13067391.png)
![3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13067396.png)
